molecular formula C6H6N6O2 B2554917 5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid CAS No. 929975-75-7

5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid

Cat. No.: B2554917
CAS No.: 929975-75-7
M. Wt: 194.154
InChI Key: DNXSSJRFCOMKBF-UHFFFAOYSA-N
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Description

5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid (CAS 929975-75-7) is a high-purity bicyclic triazole derivative of significant interest in several research fields, including medicinal and agricultural chemistry, as well as materials science . With a molecular formula of C 6 H 6 N 6 O 2 and a molecular weight of 194.15 g/mol, this compound is characterized by a methyl group at the 5-position and a carboxylic acid moiety at the 3-position, which acts as a key functional group for further chemical modifications and molecular interactions . In medicinal chemistry research, this compound serves as a promising scaffold for developing new therapeutic agents. Studies indicate that derivatives of this bi(1,2,4-triazole) exhibit potent antimicrobial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . Furthermore, its potential anticancer properties have been explored through molecular docking and in vitro assays, showing an ability to inhibit proliferation in cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) . The mechanism of action is believed to involve the triazole ring forming hydrogen bonds and dipole interactions with biological targets, such as DNA and serum proteins, thereby enhancing its therapeutic efficacy . Beyond pharmaceuticals, this compound finds application in agricultural research, where its structural properties are suitable for developing agrochemicals. Triazole derivatives are commonly investigated as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes, and have shown efficacy against pathogens like Fusarium and Botrytis species . Research has also explored its use as a plant growth regulator that can modulate hormonal pathways to enhance crop yield and stress resistance . In material science, the triazole group is investigated for its potential to enhance the thermal stability and mechanical properties of polymers, leading to the development of materials with improved fire resistance and strength . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c1-3-9-4(5(13)14)11-12(3)6-7-2-8-10-6/h2H,1H3,(H,13,14)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXSSJRFCOMKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-75-7
Record name 5-methyl-1-(4H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Chemical Reactions Analysis

5-Methyl-4’H-[1,3’-bi(1,2,4-triazole)]-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid has been evaluated for its antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit potent activity against various bacterial strains. For instance, a series of triazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties
Research has highlighted the potential anticancer activity of triazole derivatives. A study involving molecular docking and in vitro assays showed that certain triazole compounds could effectively inhibit cancer cell proliferation in lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) . The mechanism of action appears to involve interactions with DNA and serum proteins, which enhances their therapeutic efficacy.

Case Study: Synthesis and Evaluation
A notable study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. The results indicated that modifications to the triazole structure could enhance both antibacterial and anticancer activities . The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Agricultural Applications

Fungicides and Herbicides
The compound's structural properties make it suitable for developing agrochemicals. Triazole derivatives are commonly used as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. For example, triazole-based fungicides have been effective against pathogens like Fusarium and Botrytis spp., which are detrimental to crops .

Plant Growth Regulators
Research has also explored the use of triazole compounds as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways, thus enhancing crop yield and resistance to stress .

Material Science

Polymer Chemistry
this compound is being investigated for its potential use in polymer synthesis. Triazole groups can enhance the thermal stability and mechanical properties of polymers. For instance, incorporating triazole units into polymer matrices has shown improved fire resistance and mechanical strength .

Case Study: Synthesis of Triazole-Based Polymers
A recent study focused on synthesizing polymers containing triazole moieties. These polymers exhibited enhanced properties such as increased thermal stability and improved mechanical characteristics compared to traditional polymers without triazole units .

Data Summary

Application AreaKey Findings
Medicinal ChemistrySignificant antibacterial activity against E. coli; promising anticancer properties observed.
Agricultural ChemistryEffective fungicides against Fusarium; potential as plant growth regulators.
Material ScienceEnhanced thermal stability in polymers; improved mechanical properties noted in studies.

Mechanism of Action

The mechanism of action of 5-Methyl-4’H-[1,3’-bi(1,2,4-triazole)]-3-carboxylic acid involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure can be compared to other bi-triazole derivatives and triazole-carboxylic acids (Table 1):

Compound Name Substituents/Functional Groups Molecular Formula Key Features Applications
5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid Methyl, biphenyl, carboxylic acid C₉H₈N₆O₂ Acidic, hydrogen-bond donor/acceptor Pharmaceuticals (inferred)
MNTA () Methyl, nitro, amino C₅H₆N₁₀O₂ Insensitive explosive Energetic materials
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid () Cyclobutyl, methoxyphenyl C₁₄H₁₅N₃O₃ Bulky substituents Research chemical
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid () Biphenyl, two triazoles, two -COOH C₁₈H₁₂N₆O₄ High polarity, coordination sites Metal-organic frameworks

Key Observations:

  • MNTA (2’-methyl-3-nitro-2’H-[1,3'-bi(1,2,4-triazole)]-5,5’-diamine) shares the bi-triazole core but replaces the carboxylic acid with nitro and amino groups, enhancing its stability as an explosive .
  • The dicarboxylic acid derivative () highlights the role of multiple acidic groups in coordination chemistry, suggesting that the target compound’s single -COOH group may offer intermediate acidity and solubility .

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~2-3) in the target compound contrasts with MNTA’s amino groups (basic, pKa ~8-10) and nitro groups (electron-withdrawing). This difference impacts solubility and reactivity in aqueous environments .
  • Thermal Stability: While MNTA exhibits high thermal stability (decomposition >250°C) due to nitro and amino groups , the carboxylic acid group in the target compound may lower thermal stability by introducing decarboxylation pathways.
  • Hydrogen Bonding : The -COOH group enables robust hydrogen-bonding networks, as seen in analogous triazolium nitrate structures (), which influence crystallization and stability .

Research Findings and Data

Comparative Performance Metrics

  • Solubility : Predicted higher aqueous solubility than MNTA due to -COOH group.
  • Bioactivity: Likely superior to non-carboxylic triazoles () in drug delivery due to enhanced polarity .
  • Coordination Chemistry: Less versatile than dicarboxylic analogs () but may form stable monodentate complexes .

Biological Activity

5-Methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₆H₆N₆O₂ and a molecular weight of 194.15 g/mol. It features a unique structure consisting of two fused 1,2,4-triazole rings with a carboxylic acid functional group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound showed a minimum inhibitory concentration (MIC) ranging between 4 and 9 μM against M. tuberculosis, indicating strong antibacterial activity without significant cytotoxicity to mammalian cells at higher concentrations .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives containing the triazole moiety exhibit cytotoxic effects against several cancer cell lines. For example, spirooxindole-triazole derivatives were tested against HepG2 (liver) and MDA-MB-231 (breast cancer) cell lines, with some derivatives showing better activity than established drugs like Sorafenib . The mechanism of action is believed to involve interaction with various cellular targets through non-covalent bonding.

The biological activity of this compound can be attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. The triazole ring system allows for hydrogen bonding and other interactions that can disrupt normal biochemical pathways in pathogens or cancer cells.

Table: Summary of Biological Activity

Activity TypeTarget Organism/Cell LineMIC (μM)Cytotoxicity (CC₅₀ μM)
AntimicrobialMycobacterium tuberculosis4 - 9>100
AnticancerHepG2N/A7.2
AnticancerMDA-MB-231N/A9.98

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-4'H-[1,3'-bi(1,2,4-triazole)]-3-carboxylic acid, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via cyclocondensation or alkylation of triazole precursors. For example, 1,2,4-triazole derivatives are often prepared by refluxing carbethoxyformimidate with acylhydrazides in ethanol, followed by acid hydrolysis to yield carboxylic acid derivatives . Key intermediates are validated using thin-layer chromatography (TLC) for purity and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) . Elemental analysis is used to verify stoichiometry .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Methodology : Integrated spectroscopic techniques are employed:

  • IR spectroscopy : Identifies carboxylic acid (-COOH) and triazole ring vibrations.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the bicyclic triazole system .

Q. What are the primary pharmacological screening assays used to evaluate its bioactivity?

  • Methodology : Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : COX-2 inhibition assays using colorimetric methods (e.g., prostaglandin synthesis monitoring) .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time from hours to minutes .
  • pH control : Alkaline conditions (pH 9–10) favor thioacetic acid formation during intermediate steps .
  • Statistical optimization : Use a Box-Behnken design to model variables (temperature, molar ratios) for maximum yield .

Q. How do structural modifications (e.g., salt formation) impact bioavailability and toxicity profiles?

  • Methodology :

  • Salt synthesis : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., morpholine) in ethanol to improve solubility .
  • Pharmacokinetic studies : Compare logP values (via shake-flask method) and plasma stability assays between the parent compound and salts .
  • Toxicity profiling : Acute toxicity studies in rodent models (LD₅₀ determination) and Ames tests for mutagenicity .

Q. How can contradictory data in structure-activity relationships (SAR) be resolved for this compound?

  • Methodology :

  • Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., COX-2) and correlate with experimental IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus pharmacophores. For example, electron-withdrawing groups at the triazole 5-position often enhance antimicrobial activity .
  • Dose-response reevaluation : Ensure assays use standardized protocols (e.g., fixed inoculum sizes in antimicrobial tests) to minimize variability .

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